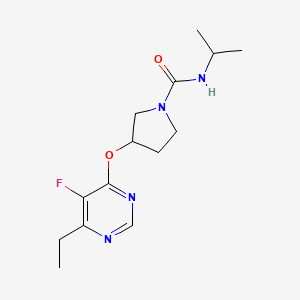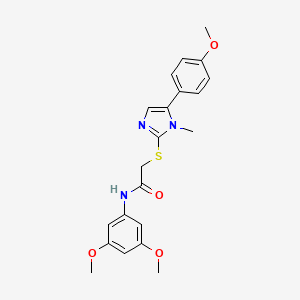
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" is a urea derivative, which is a class of compounds known for their potential biological activities. Urea derivatives are often explored for their therapeutic properties, including anticancer activities, as seen in the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity . The compound likely shares structural similarities with the urea derivatives mentioned in the provided papers, which could suggest potential biological activities worth investigating.
Synthesis Analysis
The synthesis of urea derivatives can involve structure-based design and simple, efficient methods, as demonstrated in the synthesis of receptor tyrosine kinase inhibitors with anti-CML activity . The process may include the formation of intermediary compounds such as carbodiimides, followed by sequential addition and dehydration reactions, as seen in the synthesis of aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthioureas . The electronic and steric effects of substituents play a crucial role in the synthesis process, influencing the formation of intermediates and the direction of subsequent reactions .
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly impact their biological activity. For instance, the presence of substituents like fluoro and methoxy groups has been shown to enhance the biological activity of urea and thiourea derivatives of glutamic acid . Similarly, the stereochemistry of benzylic centers in pyridylthiazole-based ureas can lead to remarkable differences in inhibitory activity against protein kinases . The specific molecular structure of "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" would need to be analyzed to determine its potential biological activities.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, which are often influenced by the nature of their substituents. For example, the presence of pyrimidinylthio groups in urea derivatives has been associated with potent activity against CML cell lines . The reactivity of such compounds can be tailored by modifying the substituents, which can lead to the formation of different intermediates and products, as seen in the synthesis of triazole derivatives from thioureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are crucial for their biological efficacy. Compounds with certain substituents, like fluoro and methoxy groups, have shown significant antiglycation and urease inhibitory activities, suggesting that these properties can be fine-tuned to enhance biological activity . The specific properties of "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" would need to be characterized to fully understand its potential as a therapeutic agent.
科学的研究の応用
Antiparkinsonian Activity
A study by Azam et al. (2009) synthesized derivatives related to the chemical , showing significant antiparkinsonian activity in mice. This suggests potential applications in Parkinson's disease treatment, highlighting neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).
Synthesis for LC-MS Analysis
Liang et al. (2020) developed a stable deuterium-labeled version of a similar compound, AR-A014418, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analyses. This indicates its use in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized a series of compounds, including urea derivatives, that showed antiacetylcholinesterase activity. This implies potential applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Cancer Cell Inhibition
D. Liang et al. (2020) synthesized AR-A014418, a compound similar to the one , showing potent activities against cancer cells. This suggests its potential in cancer treatment (D. Liang et al., 2020).
Anticholinesterase and Antioxidant Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives with aryl urea/thiourea groups, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential for treating neurodegenerative disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Electrochromic Properties
Yigit et al. (2014) synthesized thiophene-based monomers, investigating the effect of chromophore units on electrochemical and spectroelectrochemical properties. This highlights potential applications in electronic and optoelectronic devices (Yigit, Udum, Güllü, & Toppare, 2014).
Synthesis of Novel Compounds
Liang-ce et al. (2016) synthesized derivatives of thiophen-2-yl compounds, indicating its utility in creating novel chemical compounds for various applications (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).
Inhibitors of Rho Kinases
Pireddu et al. (2012) identified potent inhibitors of Rho-associated protein kinases, suggesting the compound's relevance in developing treatments for diseases influenced by these enzymes (Pireddu et al., 2012).
Synthesis of Imidazo[1,2-a][1,3,5]triazines
Matosiuk (1997) reported the synthesis of novel imidazo[1,2-a][1,3,5]triazines, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Matosiuk, 1997).
特性
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBUNSCOYXIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)
![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)





![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)
![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)